3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a piperidine ring, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is formed by the reduction of a pyridine derivative or by cyclization of a suitable precursor.
Triazolone Formation: The triazolone moiety is synthesized by the reaction of a hydrazine derivative with an isocyanate or a suitable carbonyl compound.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole, piperidine, and triazolone intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), thiourea, or primary amines under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study the interactions of benzothiazole and triazolone derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzothiazole and triazolone moieties. These interactions may lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,3-benzothiazole: Shares the benzothiazole ring but lacks the piperidine and triazolone moieties.
Piperidine derivatives: Compounds like piperidine itself or N-substituted piperidines share the piperidine ring but lack the benzothiazole and triazolone moieties.
1,2,4-triazolone derivatives: Compounds containing the triazolone ring but lacking the benzothiazole and piperidine moieties.
Uniqueness
The uniqueness of 3-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of three distinct functional groups
Properties
Molecular Formula |
C18H20ClN5OS |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
5-[1-(4-chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C18H20ClN5OS/c1-22-18(25)24(12-5-6-12)16(21-22)11-7-9-23(10-8-11)17-20-15-13(19)3-2-4-14(15)26-17/h2-4,11-12H,5-10H2,1H3 |
InChI Key |
PUPSEZXFSRYHSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl)C5CC5 |
Origin of Product |
United States |
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